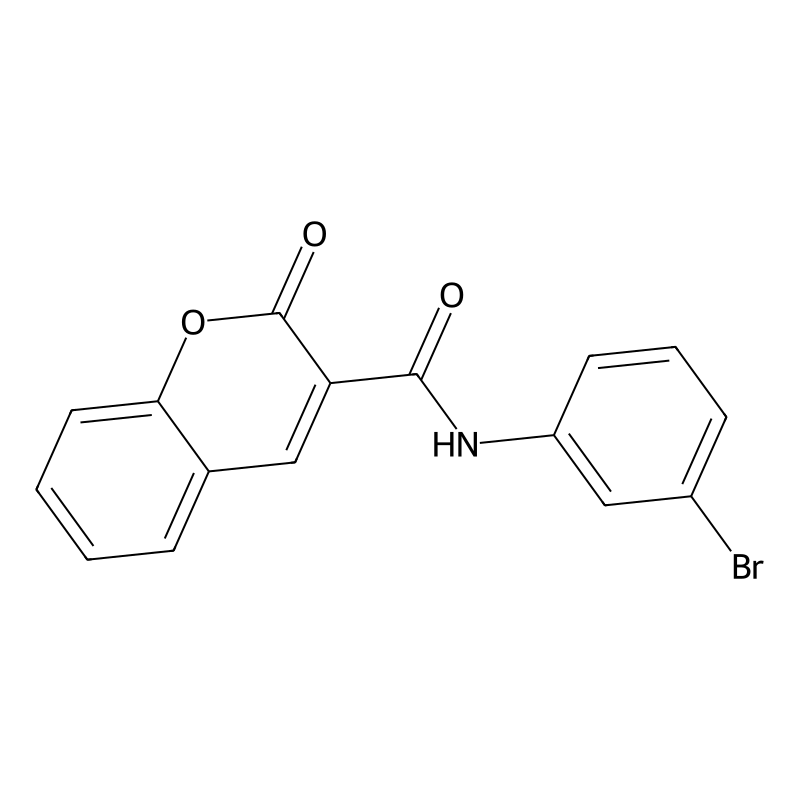

N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Origin: While the specific origin of N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is not readily available in scientific literature, coumarins are found naturally in many plants and some fruits. Synthesis of N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide has been reported from the reaction of 3-coumarin carboxylic acid with 3-bromoaniline [].

- Significance: Research on coumarin derivatives is ongoing due to their diverse biological activities. However, specific information regarding the biological activity of N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide is limited in the scientific literature currently available.

Molecular Structure Analysis

The key features of the molecule include:

- A central chromone ring system, which is a benzopyran with a fused oxygen-containing heterocycle.

- A carbonyl group (C=O) attached to the chromone ring, giving it the characteristic "oxo" designation.

- A carboxamide group (CONH₂) linked to the chromone ring at the 3rd position. This group is further connected to a 3-bromophenyl ring. The presence of the bromine atom (Br) distinguishes it from similar coumarin derivatives.

Chemical Reactions Analysis

Synthesis: As mentioned earlier, the synthesis of N-(3-bromophenyl)-2-oxo-2H-chromene-3-carboxamide can be achieved through the reaction of 3-coumarin carboxylic acid and 3-bromoaniline under specific conditions [].

Medicinal Chemistry:

The core structure of N-(3-Br)-2-oxo-CM belongs to the chromene family, which exhibits a diverse range of biological activities. Coumarin derivatives, closely related to chromenes, have been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. The introduction of a bromine atom on the phenyl ring can further modify the biological profile []. Therefore, N-(3-Br)-2-oxo-CM could be a promising candidate for further investigation in medicinal chemistry, particularly for development of novel therapeutic agents.